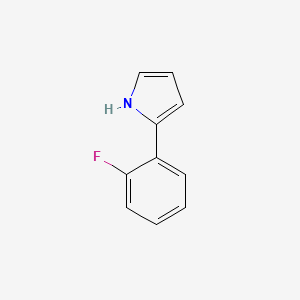

2-(2-fluorophenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenyl)-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKKLKZBDLEYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CN2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Fluorophenyl 1h Pyrrole and Its Derivatives

Established Synthetic Routes to Fluorophenyl Pyrroles

Established methods for synthesizing fluorophenyl pyrroles can be broadly categorized into two main approaches: building the pyrrole (B145914) ring from acyclic, fluorinated starting materials, or modifying an existing pyrrole ring. These routes leverage well-known organic reactions, adapted for the specific reactivity of fluorinated compounds.

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including 2-(2-fluorophenyl)-1H-pyrrole. These methods involve the formation of the pyrrole ring from open-chain precursors that already contain the 2-fluorophenyl moiety.

The condensation of an aldehyde with a pyrrole derivative is a potential pathway for linking the two moieties. Aldehydes, including fluorobenzaldehyde isomers, can undergo condensation reactions to form a variety of compounds. wikipedia.org However, the direct condensation of 2-fluorobenzaldehyde (B47322) with nucleophiles can be challenging. Research into similar three-component reactions involving 2-fluorobenzaldehyde has shown that the reaction may fail to proceed, potentially due to steric difficulties or the electronic effects of the ortho-fluorine substituent. mdpi.com

Functional group interconversion is a key strategy for synthesizing derivatives of the target compound. For instance, the reduction of an aldehyde precursor is an established method for producing pyrrole-3-methanol derivatives. Specifically, 5-(2-fluorophenyl)-1H-pyrrole-3-methanol can be synthesized via the borohydride (B1222165) reduction of its corresponding aldehyde precursor, 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. This reaction is typically carried out using sodium borohydride (NaBH₄) in methanol (B129727) at reduced temperatures (0–5°C) to selectively reduce the aldehyde group while preserving the core pyrrole and fluorophenyl structures.

One-pot syntheses are highly efficient as they reduce the need for intermediate separation and purification, thereby minimizing waste and cost, which is beneficial for industrial-scale production. google.com A prominent one-pot method for synthesizing derivatives of this compound, such as 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde, starts from 2-(2-fluorobenzoyl)malononitrile. google.com

This process involves a sequence of reduction reactions. The first step is a reduction using a metal catalyst, such as palladium on carbon, in the presence of glacial acetic acid under a hydrogen atmosphere. google.com After this initial reduction, the metal catalyst is filtered off, and a second reduction is carried out using Raney nickel to facilitate the final cyclization and formation of the pyrrole ring. google.comevitachem.com This method is noted for its high yield and the high purity of the final product. google.com

Table 1: Reaction Parameters for One-Pot Synthesis from 2-(2-fluorobenzoyl)malononitrile

| Parameter | Details | Source(s) |

| Starting Material | 2-(2-Fluorobenzoyl)malononitrile | google.com |

| Solvent | Tetrahydrofuran (B95107) (THF), Acetonitrile, Acetone | evitachem.com |

| Catalyst (1st Reduction) | 10% Palladium on Carbon (Pd/C), Platinum Carbon | evitachem.com |

| Catalyst (2nd Reduction) | Raney Nickel | google.comevitachem.com |

| Reagents | Glacial Acetic Acid, Hydrogen Gas | google.com |

| Key Feature | One-pot procedure avoids intermediate isolation | google.com |

| Yield | >85% |

An alternative to building the pyrrole ring from scratch is to introduce the 2-fluorophenyl group onto a pre-existing pyrrole molecule. This is typically achieved through substitution reactions.

Pyrrole is an electron-rich aromatic heterocycle that is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution. onlineorganicchemistrytutor.compearson.com The substitution of an electrophile onto the pyrrole ring occurs preferentially at the 2-position (the carbon atom adjacent to the nitrogen). onlineorganicchemistrytutor.compearson.com

This regioselectivity is due to the superior stability of the carbocation intermediate formed during the reaction. onlineorganicchemistrytutor.com When an electrophile attacks the 2-position, the resulting positive charge can be delocalized over three atoms through resonance, including a stable resonance structure involving the nitrogen atom. onlineorganicchemistrytutor.comyoutube.com In contrast, attack at the 3-position results in an intermediate that is less stable, with only two possible resonance structures. onlineorganicchemistrytutor.com Therefore, electrophilic substitution reactions are a primary method for introducing substituents at the 2-position of the pyrrole ring. youtube.com

Multicomponent Reactions for Pyrrole Core Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecules like substituted pyrroles from simple starting materials in a one-pot process. rsc.orgrsc.org These reactions are highly valued in synthetic chemistry for their ability to generate molecular diversity quickly. semanticscholar.org

A notable example, while not producing the exact target compound, illustrates a relevant MCR strategy. Anamik Shah and colleagues developed a catalyst-free, one-pot, five-component reaction to produce penta-substituted pyrroles. orientjchem.orgorientjchem.org This reaction utilized reactants including anilines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and a 1-(4-fluorophenyl)-2,2-dihydroxyethan-1-one. orientjchem.orgorientjchem.org The principles of this synthesis could be adapted by substituting the 4-fluoro precursor with a 2-fluoro analogue to potentially access derivatives of this compound. The efficiency of such MCRs is often influenced by factors like solvent and temperature, which play a significant role in the reaction's productivity. orientjchem.org

| Reaction Type | Components | Key Features | Potential for this compound |

| Five-Component Reaction | 1,3-dicarbonyl compound, aniline, arylglyoxal, dimethyl acetylenedicarboxylate (DMAD) | One-pot, catalyst-free, high atom economy. orientjchem.orgorientjchem.org | Use of a 2-fluorophenylglyoxal derivative as a key starting material. |

| Four-Component Reaction | Amine, aldehyde, nitromethane, β-dicarbonyl compound | Mild, high-yielding, and compatible with a variety of substrates. researchgate.net | Employment of 2-fluorobenzaldehyde as the aldehyde component. |

This table provides an interactive overview of multicomponent reactions applicable to pyrrole synthesis.

Catalyst-Free Conjugate Addition Approaches

Catalyst-free reactions are gaining prominence due to their environmental benefits and operational simplicity. In the context of pyrrole chemistry, catalyst-free conjugate addition has been explored as a method for the functionalization of the pyrrole ring.

A study investigated the catalyst-free conjugate addition of 1H-pyrrole to various β-fluoro-β-nitrostyrenes. nih.gov This reaction proceeds efficiently at room temperature and under solvent-free conditions, affording 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole derivatives in quantitative yields. nih.gov The reaction occurs exclusively at the α-position of the pyrrole ring. nih.gov While this method functionalizes a pre-existing pyrrole molecule rather than forming the core itself, it represents a straightforward, catalyst-free approach to synthesizing complex fluorinated pyrrole derivatives. The resulting products can be further transformed, for instance, through the elimination of nitrous acid to yield novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov

This two-step sequence provides an alternative to reactions with unstable 1-fluoroacetylenes and demonstrates high selectivity, yielding the desired fluorine-substituted vinylpyrroles in up to 85% yield. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction parameters is crucial for developing scalable, efficient, and cost-effective syntheses of this compound and its derivatives. Key areas of focus include the choice of solvent, the catalyst system, temperature, and pressure. researchgate.netgoogle.comscispace.com

Solvent Effects and Reaction Kinetics

The reaction medium can profoundly impact the outcome of a synthesis. In the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a derivative of the target compound, various organic solvents have been employed, including tetrahydrofuran (THF), ethyl acetate (B1210297), and polyethylene (B3416737) glycol (PEG-600). google.comgoogle.com In some procedures, glacial acetic acid is used not only as a solvent but also as a catalyst. google.com

Ionic liquids have also been explored as reusable and environmentally benign reaction media for pyrrole synthesis. researchgate.net For instance, the ionic liquid 1-n-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4) has been used to facilitate a four-component synthesis of substituted pyrroles without the need for an additional catalyst. researchgate.net

Kinetic studies are essential for understanding reaction mechanisms and optimizing conditions. For the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes, detailed kinetic analysis revealed the influence of substituents on the reaction rate. nih.gov

| Solvent/Medium | Reaction Type | Significance | Reference |

| Tetrahydrofuran (THF) | Reductive Dechlorination | Common organic solvent for dissolving reactants. | patsnap.com |

| Glacial Acetic Acid | Reduction | Acts as both solvent and acidic promoter. | google.com |

| Ethyl Acetate | Cyclization | Used for cyclization of a precursor to the pyrrole ring. | google.com |

| Ionic Liquid ([Hbim]BF4) | Four-Component Synthesis | Serves as a reusable and effective reaction medium, avoiding other catalysts. | researchgate.net |

| Solvent-Free | Conjugate Addition | Environmentally friendly approach leading to quantitative yields. | nih.gov |

This interactive table summarizes the effects of different solvents on the synthesis of this compound derivatives.

Catalyst Systems and Their Reusability

The choice of catalyst is pivotal in many synthetic routes to pyrroles. Both homogeneous and heterogeneous catalysts have been utilized, with a growing emphasis on reusable heterogeneous systems to improve sustainability. researchgate.net

In the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde from 2-(2-fluorobenzoyl)malononitrile, a two-step reduction process employs a metal catalyst in the first stage, followed by Raney nickel in the second. google.com Another route to the same compound involves the catalytic dechlorination of a chlorinated precursor using 5% Palladium on carbon (Pd/C), followed by reduction with Raney nickel. google.compatsnap.com

Heterogeneous acid catalysts like the zeolite HZSM-5 and the sulfonic acid resin Amberlyst-15 have shown great promise. researchgate.net HZSM-5, in conjunction with Pd/C, has been used for the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile, demonstrating excellent yields and catalyst reusability. researchgate.net Amberlyst-15 has been employed in a continuous flow system for the synthesis of N-substituted pyrroles, offering high yields and minimal catalyst degradation over multiple cycles. Low-cost aluminas have also been reported as efficient and reusable catalysts for Paal-Knorr pyrrole synthesis. mdpi.com

| Catalyst | Reaction | Key Advantage(s) | Reference |

| Pd/C | Reductive Dechlorination, Annulation | High efficiency in dechlorination and cyclization. Reusable. | google.compatsnap.comresearchgate.net |

| Raney Nickel | Reduction of Nitrile | Effective for converting nitrile groups to aldehydes. | google.comgoogle.com |

| HZSM-5 | Intramolecular Annulation | Reusable, eco-friendly solid acid catalyst providing high yields. | researchgate.net |

| Amberlyst-15 | Paal-Knorr Condensation | Enables continuous flow synthesis with excellent reusability. | |

| Iron(III) chloride | Paal-Knorr Condensation | Economical and effective under mild, aqueous conditions. | organic-chemistry.org |

This interactive table details various catalyst systems used in the synthesis of pyrrole derivatives.

Temperature and Pressure Optimization

Temperature and pressure are critical parameters that must be carefully controlled to ensure high yields, purity, and safety. In a one-pot synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, the first reduction step is conducted at 45-50 °C, while the second reduction is performed at a lower temperature of 15-25 °C. google.com Another synthetic approach specifies heating at 50-55 °C, followed by a period at 80 °C. google.com For the synthesis of a pyrrole-3-carbonitrile derivative using HZSM-5 and Pd/C, the reaction is carried out at temperatures between 60-90 °C. researchgate.netgoogle.com

Pressure control is particularly important in hydrogenation reactions. During the reductive dechlorination of 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile using a palladium-carbon catalyst, the hydrogen pressure is maintained at 0.4±0.1 MPa at a temperature of 30±10°C to achieve optimal results and minimize impurities. patsnap.com

| Parameter | Reaction Step | Optimized Value | Purpose | Reference |

| Temperature | First Reduction | 45-50 °C | To ensure completion of the initial reduction. | google.com |

| Temperature | Second Reduction | 15-25 °C | To control selectivity in the final reduction step. | google.com |

| Temperature | Cyclization | 80 °C | To drive the ring-forming reaction to completion. | google.com |

| Pressure | Hydrogenation | 0.4±0.1 MPa | To ensure efficient catalytic hydrogenation while maintaining safety. | patsnap.com |

This interactive table highlights optimized temperature and pressure conditions for specific synthetic steps.

Strategies for Derivatization of this compound Scaffold

Once the this compound core is synthesized, it can be further modified to create a library of derivatives with diverse properties. The pyrrole ring is an electron-rich heterocycle, and its derivatization can occur at the nitrogen atom or the carbon atoms of the ring. uctm.edu

Given that the C2 position is occupied by the 2-fluorophenyl group, electrophilic substitution reactions are expected to occur primarily at the C5 position, which is the other α-position, or at the β-positions (C3 and C4). uctm.edu The synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde is a prominent example of functionalization at the C3 position. google.comgoogle.comgoogle.com

N-substitution is another common derivatization strategy, allowing for the introduction of a wide range of alkyl or aryl groups. This is typically achieved through the Paal-Knorr synthesis by reacting a 1,4-dicarbonyl compound with a primary amine. mdpi.comuctm.edu

Furthermore, medicinal chemistry efforts have explored extensive derivatization of substituted pyrrole scaffolds to develop potent and selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov These studies involve modifying substituents on both the pyrrole core and the attached phenyl rings to establish structure-activity relationships (SAR). For analytical purposes, derivatization can be employed to attach chromophores or fluorophores to the pyrrole structure, enhancing its detectability in techniques like HPLC. nih.govresearchgate.net

Modifications at the Pyrrole Nitrogen (N1-position)

The nitrogen atom of the pyrrole ring is a common site for modification, allowing for the introduction of a wide range of substituents that can modulate the molecule's properties. The most prevalent method for preparing N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. uctm.edu

A well-established variant of this reaction utilizes 2,5-dimethoxytetrahydrofuran (B146720) as a stable precursor to the required 1,4-dicarbonyl compound, succinaldehyde. nih.gov Upon treatment with a mild acid catalyst, such as molecular iodine, and heating (often with microwave irradiation), 2,5-dimethoxytetrahydrofuran hydrolyzes in situ to form the reactive dialdehyde. nih.gov This intermediate then reacts with a primary amine to undergo cyclization and dehydration, yielding the corresponding N-substituted pyrrole. nih.gov This method is highly efficient, often performed under solventless conditions, and is compatible with both aliphatic and aromatic amines, providing a direct route to a variety of N-substituted products. nih.gov

Beyond N-alkylation and N-arylation, the pyrrole nitrogen can also be acylated. This can be achieved through a coupling reaction between the pyrrole and a carboxylic acid. mdpi.com Using a peptide coupling agent, such as N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU), facilitates the formation of an amide bond between the pyrrole nitrogen and the carboxyl group, yielding an N-acylpyrrole derivative. mdpi.com

| N-Substituent Type | General Method | Key Reagents | Resulting Derivative |

|---|---|---|---|

| Aryl/Alkyl | Paal-Knorr Synthesis | 2,5-Dimethoxytetrahydrofuran, Primary Amine (R-NH₂), I₂ catalyst | 1-Substituted-2-(2-fluorophenyl)-1H-pyrrole |

| Acyl | Amide Coupling | Carboxylic Acid (R-COOH), HBTU | 1-Acyl-2-(2-fluorophenyl)-1H-pyrrole |

Functionalization of the Pyrrole Carbon Atoms (C3, C4, C5 positions)

The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution, but modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have enabled more precise and regioselective modifications at the C3, C4, and C5 positions. nih.gov

A prominent example of targeted functionalization is the synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in pharmaceutical synthesis. google.compatsnap.com This multi-step synthesis begins with the reaction of 2-fluoroacetophenone (B1329501) and malononitrile (B47326) to form an intermediate that is then cyclized in a hydrogen chloride-ethyl acetate solution. google.com This process yields 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. google.com The chlorine atom at the C2 position is subsequently removed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.compatsnap.com In the final step, the nitrile group at the C3 position is reduced to an aldehyde using a catalyst such as Raney nickel, affording the desired 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde. google.compatsnap.com

Direct C-H functionalization offers a more atom-economical approach to modifying the pyrrole core. nih.gov Rhodium-catalyzed reactions have been developed for the β-selective C-H arylation of pyrroles. acs.org Using a specific rhodium complex with a phosphite (B83602) ligand, N-substituted pyrroles can react with iodoarenes to selectively form a new C-C bond at the C3 position. acs.org The steric bulk of the N-substituent and the catalyst framework are believed to play a crucial role in directing the reaction to the β-position, overriding the typical α-selectivity seen in electrophilic substitutions of pyrroles. acs.org

Furthermore, palladium catalysis has been employed for the enantioselective C-H functionalization of pyrroles. dicp.ac.cnrsc.org Using a chiral bipyridine ligand, a palladium catalyst can mediate the reaction between an N-substituted pyrrole and a diazo compound, such as an α-aryl-α-diazoacetate. dicp.ac.cn This reaction proceeds with high regioselectivity at the C3 position and can achieve high levels of enantioselectivity, providing a powerful method for constructing chiral pyrrole derivatives. dicp.ac.cnrsc.org

| Target Position(s) | Methodology | Key Reagents/Catalyst | Functional Group Introduced |

|---|---|---|---|

| C5, C3 | Ring construction and subsequent modification | 1. HCl-EtOAc (cyclization) 2. Pd/C, H₂ (dechlorination) 3. Raney Ni (reduction) | -H (at C5), -CHO (at C3) |

| C3 | β-Selective C-H Arylation | Rh(I) complex, Phosphite ligand, Iodoarene | Aryl group |

| C3 | Asymmetric C-H Functionalization | PdCl₂(PhCN)₂, Chiral bipyridine ligand, Diazo compound | Chiral α-aryl acetate group |

Variations on the Fluorophenyl Moiety

Introducing structural diversity to the fluorophenyl ring of this compound is most commonly achieved by employing differently substituted precursors in the initial synthesis rather than by direct modification of the aromatic ring after the pyrrole has been formed.

One versatile approach involves a titanium-catalyzed [2+2+1] pyrrole synthesis. nih.gov This method allows for the construction of highly substituted pyrroles from components like alkynyl boranes. The resulting 2-boryl substituted pyrroles are versatile intermediates that can undergo subsequent one-pot Suzuki coupling reactions with a variety of aryl halides. nih.gov By selecting an appropriately substituted fluorophenyl halide, this strategy provides access to a wide range of 2-arylpyrroles with diverse substitution patterns on the phenyl ring. nih.gov This method is particularly useful for creating polysubstituted pyrroles that are not easily accessible through other routes. nih.gov

Multi-component reactions also offer an efficient pathway for generating derivatives with variations on the aryl moiety. For example, a one-pot synthesis involving α-hydroxyketones, oxoacetonitriles, and primary amines can produce highly functionalized N-substituted 3-cyanopyrroles. nih.gov The structure of the aryl group at the C2 position of the final pyrrole is determined by the choice of the starting α-hydroxyketone. By using various substituted 2-fluorophenyl-α-hydroxyketones, a library of derivatives with different substituents on the fluorophenyl ring can be readily synthesized.

| Synthetic Strategy | Key Precursors | Description |

|---|---|---|

| Titanium-Catalyzed [2+2+1] Cyclization / Suzuki Coupling | Alkynyl boranes, Substituted aryl halides | Constructs the pyrrole ring and allows for the introduction of a varied aryl group via cross-coupling. nih.gov |

| Multi-component Reaction | Substituted α-hydroxyketones, Oxoacetonitriles, Primary amines | The choice of the substituted aryl α-hydroxyketone directly determines the substitution pattern on the final 2-arylpyrrole product. nih.gov |

Advanced Spectroscopic and Computational Characterization of 2 2 Fluorophenyl 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

The proton (¹H) NMR spectrum of 2-(2-fluorophenyl)-1H-pyrrole is expected to display distinct signals corresponding to the protons on both the pyrrole (B145914) and the fluorophenyl rings. The chemical shifts (δ) are influenced by the electron density around the protons, which is affected by the aromaticity of the rings and the electronegativity of the nitrogen and fluorine atoms.

The pyrrole ring protons typically appear in the aromatic region, generally between 6.0 and 7.0 ppm. The N-H proton signal is expected to be a broad singlet, appearing further downfield (typically δ 8.0-9.0 ppm), with its exact position being sensitive to solvent and concentration due to hydrogen bonding. The protons on the pyrrole ring (H3, H4, and H5) would exhibit characteristic coupling patterns (spin-spin splitting) that reveal their connectivity.

The protons on the 2-fluorophenyl ring would also resonate in the aromatic region, typically between δ 7.0 and 7.6 ppm. The presence of the fluorine atom introduces additional complexity through ¹H-¹⁹F coupling, which splits the signals of nearby protons. The magnitude of these coupling constants (J-values) depends on the number of bonds separating the proton and the fluorine atom.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| N-H | 8.0 - 9.0 | br s (broad singlet) | - |

| Pyrrole H5 | ~6.8 - 7.0 | m (multiplet) | J(H5-H4), J(H5-NH) |

| Pyrrole H3 | ~6.5 - 6.7 | m (multiplet) | J(H3-H4) |

| Pyrrole H4 | ~6.2 - 6.4 | m (multiplet) | J(H4-H3), J(H4-H5) |

| Fluorophenyl H3'/H4'/H5'/H6' | 7.0 - 7.6 | m (multiplet) | J(H-H), J(H-F) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts are influenced by hybridization and the electronic effects of neighboring atoms. Aromatic carbons typically resonate in the range of δ 100-150 ppm.

The carbons of the pyrrole ring are expected to appear between δ 100 and 130 ppm. The carbon atom C2, being directly attached to the phenyl ring, would likely be the most downfield of the pyrrole carbons. The carbons of the fluorophenyl ring will also appear in the aromatic region. The carbon atom directly bonded to the fluorine (C2') will exhibit a large one-bond ¹³C-¹⁹F coupling constant, resulting in a doublet. Other carbons in the fluorophenyl ring will show smaller couplings to the fluorine atom.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected ¹³C-¹⁹F Coupling |

|---|---|---|

| Pyrrole C2 | ~130 | No |

| Pyrrole C5 | ~120 | No |

| Pyrrole C3 | ~110 | No |

| Pyrrole C4 | ~108 | No |

| Fluorophenyl C1' (ipso to pyrrole) | ~125-130 | Yes (small) |

| Fluorophenyl C2' (ipso to F) | ~158-162 | Yes (large, ¹JCF) |

| Fluorophenyl C3'/C4'/C5'/C6' | ~115-130 | Yes (small) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe for molecular structure and environment.

In the ¹⁹F NMR spectrum of this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine. For a fluorine atom on a benzene (B151609) ring, the chemical shift is typically in the range of -100 to -140 ppm relative to a standard like CFCl₃. The signal would be split into a multiplet due to coupling with the ortho, meta, and para protons on the phenyl ring. This coupling pattern can help confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (molecular formula C₁₀H₈FN), the molecular weight is 161.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 161. The fragmentation of 2-substituted pyrroles is often influenced by the stability of the pyrrole ring. Common fragmentation pathways could involve the loss of small neutral molecules or radicals from the substituent. A likely fragmentation pattern for this compound would involve the cleavage of the bond between the two rings, potentially leading to fragments corresponding to the fluorophenyl cation (m/z = 95) or the pyrrolyl cation (m/z = 66). Another possible fragmentation is the loss of HCN from the pyrrole ring, a characteristic fragmentation for pyrroles.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment Identity | Notes |

|---|---|---|

| 161 | [C₁₀H₈FN]⁺ | Molecular Ion (M⁺) |

| 134 | [M - HCN]⁺ | Loss of hydrogen cyanide from the pyrrole ring |

| 95 | [C₆H₄F]⁺ | Fluorophenyl cation |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound would display characteristic absorption bands for the N-H group of the pyrrole, the aromatic C-H bonds, the C=C bonds of both rings, and the C-F bond.

N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹, characteristic of the N-H stretching vibration in the pyrrole ring.

Aromatic C-H Stretch: Absorption bands just above 3000 cm⁻¹ (typically 3030-3150 cm⁻¹) are indicative of C-H stretching in the aromatic rings.

C=C Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region correspond to the C=C stretching vibrations within the aromatic pyrrole and phenyl rings.

C-N Stretch: This vibration typically appears in the 1000-1350 cm⁻¹ region.

C-F Stretch: A strong and characteristic absorption band for the C-F stretch is expected in the range of 1000-1400 cm⁻¹.

Table 4: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Pyrrole Amine |

| 3030 - 3150 | C-H Stretch | Aromatic Rings |

| 1400 - 1600 | C=C Stretch | Aromatic Rings |

| 1000 - 1400 | C-F Stretch | Fluorophenyl Group |

| 1000 - 1350 | C-N Stretch | Pyrrole Ring |

| 700 - 900 | C-H Bend (out-of-plane) | Aromatic Rings |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. researchgate.net The wavelengths of maximum absorbance (λmax) are characteristic of the molecule's conjugated system.

Molecules with conjugated π systems, such as this compound, typically exhibit strong absorption in the UV region. The electronic spectrum is expected to be dominated by π → π* transitions. Unsubstituted pyrrole shows an absorption maximum around 210 nm. The conjugation with the phenyl ring in 2-phenylpyrrole shifts this absorption to a longer wavelength (a bathochromic or red shift). The presence of the fluorine substituent on the phenyl ring is expected to have a minor effect on the λmax compared to the non-fluorinated analog. The UV-Vis spectrum would likely show a strong absorption band in the 250-300 nm range, characteristic of the extended π-system formed by the interconnected aromatic rings.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool for investigating the properties and behavior of molecules at an atomic level, providing insights that complement experimental data. ajchem-a.com For this compound, computational approaches are instrumental in characterizing its electronic structure, conformational dynamics, and reactivity. These methods, ranging from quantum mechanics to classical mechanics, allow for a detailed exploration of the molecule's fundamental chemical characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. ajchem-a.com DFT calculations are pivotal in determining the optimized molecular geometry and electronic properties of this compound.

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate various electronic properties. nih.gov Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. ajchem-a.com

The distribution of these orbitals provides insight into the reactive regions of the molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole ring, while the LUMO may have significant contributions from the fluorophenyl ring.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| C-N Bond Length (Pyrrole) | Average length of carbon-nitrogen bonds within the pyrrole ring. | ~1.37 Å |

| C-C Bond Length (Inter-ring) | Length of the single bond connecting the pyrrole and phenyl rings. | ~1.46 Å |

| C-F Bond Length | Length of the carbon-fluorine bond on the phenyl ring. | ~1.35 Å |

| Dihedral Angle (Pyrrole-Phenyl) | The twist angle between the two aromatic rings. | 30° - 50° |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | -0.5 to -1.5 eV |

| Energy Gap (ΔE) | Difference in energy between LUMO and HOMO. | ~4.5 to 5.5 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of different molecular conformations and their relative energies in a simulated environment (e.g., in a solvent box). rsc.org

For this compound, the primary conformational flexibility arises from the rotation around the single bond connecting the pyrrole and fluorophenyl rings. MD simulations can map the potential energy surface associated with this rotation, identifying stable conformers (energy minima) and the energy barriers to their interconversion. researchgate.net

The simulation involves placing the molecule in a simulated box of solvent, such as water, and running the simulation for a sufficient time (e.g., hundreds of nanoseconds) to sample a wide range of conformations. nih.govmdpi.com Analysis of the trajectory can reveal:

Root-Mean-Square Fluctuation (RMSF): To identify regions of higher or lower flexibility within the molecule.

Principal Component Analysis (PCA): This technique can be applied to the MD trajectory to identify the dominant collective motions of the atoms, which in this case would likely correspond to the rotation of the aromatic rings. nih.gov

These simulations are crucial for understanding how the molecule behaves in a more realistic, dynamic environment, which can influence its interactions with other molecules. plos.org

| Parameter/Output | Description | Typical Setting/Value |

|---|---|---|

| Force Field | A set of empirical energy functions used to calculate forces between atoms. | CHARMM, AMBER, GROMOS |

| Solvent Model | Representation of the solvent environment. | TIP3P, SPC/E (for water) |

| Simulation Time | The total duration of the simulation. | 100 - 500 ns |

| Stable Conformers | Low-energy rotational states of the phenyl-pyrrole bond. | Identified via potential energy surface scan |

| Rotational Energy Barrier | The energy required to rotate from one stable conformer to another. | 2 - 10 kcal/mol |

Prediction of Reactivity and Interaction Sites

Computational methods are highly effective in predicting the reactivity of this compound and identifying the specific sites where it is most likely to interact with other chemical species. This information is derived primarily from the electronic structure calculations performed using DFT.

Molecular Electrostatic Potential (MEP): The MEP surface is a color-coded map of the electrostatic potential on the electron density surface of a molecule. ajchem-a.com It is an excellent tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These are electron-rich areas, susceptible to electrophilic attack. For this compound, such regions are expected around the nitrogen atom of the pyrrole ring and the fluorine atom on the phenyl ring due to the high electronegativity of these atoms. ajchem-a.comnih.gov

Positive Regions (Blue): These are electron-poor areas, indicating sites for nucleophilic attack. The hydrogen atom attached to the pyrrole nitrogen (N-H) is a likely positive site. nih.gov

Neutral Regions (Green): These areas represent regions of low electrostatic potential, typically the carbon backbone of the aromatic rings.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a numerical basis for comparing the reactivity of different molecules.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. |

| Global Electrophilicity Index (ω) | μ2 / 2η | Measures the propensity of a species to accept electrons. |

| Electrophilicity-based Charge Transfer (ECT) | ΔN = (μB - μA) / (ηA + ηB) | Predicts the amount of charge transfer when interacting with another molecule (e.g., DNA bases). nih.gov |

Analysis of these descriptors for fluoropyrroles suggests that they generally act as electron donors in interactions with biological molecules. nih.gov The local philicity descriptors can further pinpoint the specific atoms most prone to electrophilic or nucleophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com While a specific QSAR model for this compound requires a dataset of related compounds with measured biological activity, the principles of how such a model would be developed can be described.

The goal of QSAR is to create a predictive model of the form: Activity = f (Physicochemical Properties and/or Structural Properties) wikipedia.org

The development process involves several key steps: mdpi.com

Data Set Selection: A series of pyrrole derivatives with known biological activities (e.g., enzyme inhibition constants) against a specific target is compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices. nih.gov

3D: Molecular shape, volume, surface area, and properties derived from the 3D structure. nih.gov

Physicochemical: LogP (lipophilicity), molar refractivity, dipole moment.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the most relevant descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model's development. jocpr.com

For a class of compounds including this compound, a hypothetical QSAR model might identify descriptors related to hydrophobicity, the electronic influence of the fluorine substituent, and the shape of the molecule as being critical for its activity. nih.gov Such models are invaluable in drug discovery for prioritizing the synthesis of new compounds and optimizing lead structures. nih.gov

| Component | Description | Example |

|---|---|---|

| Dependent Variable | The biological activity being modeled. | log(1/IC50) |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | cLogP, Molar Refractivity (MR), Dipole Moment, HOMO Energy |

| Model Equation | The mathematical relationship derived from regression analysis. | log(1/IC50) = c1(cLogP) - c2(MR) + c3(HOMO) + C |

| Validation Statistics | Metrics used to assess the model's quality and predictive ability. | R2 (Coefficient of determination), q2 (Cross-validated R2) |

Biological and Pharmacological Investigations of 2 2 Fluorophenyl 1h Pyrrole and Its Analogues

Medicinal Chemistry and Drug Discovery Applications

The 2-(2-fluorophenyl)-1H-pyrrole scaffold and its analogues have emerged as a significant area of interest in medicinal chemistry. These compounds form the structural basis for a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological properties. Researchers have synthesized and evaluated numerous derivatives, revealing their potential in developing new therapeutic agents for a range of diseases. The versatility of the pyrrole (B145914) ring, combined with the specific electronic properties imparted by the 2-fluorophenyl substituent, allows for the exploration of diverse chemical space and the optimization of interactions with various biological targets.

Antimicrobial Properties

Derivatives of the pyrrole ring system are recognized for their potential as antimicrobial agents. eurekaselect.combenthamdirect.com Naturally occurring pyrroles like pyrrolnitrin and pyoluteorin have established antibiotic activity. eurekaselect.combenthamdirect.com Synthetic efforts have focused on creating novel pyrrole derivatives with enhanced or broad-spectrum antimicrobial efficacy.

Studies on 1,2,3,4-tetrasubstituted pyrrole derivatives have shown promising antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. acgpubs.org In some cases, the activity of these synthetic compounds was equal to or greater than the standard antibiotic, tetracycline. acgpubs.org However, these specific derivatives did not show inhibitory effects against Gram-negative bacteria like Escherichia coli and Pseudomonas fluorescens. acgpubs.org Other research has led to the synthesis of new pyrrole derivatives with potent activity against both bacteria (E. coli, S. aureus) and fungi (Aspergillus niger, C. albicans), with some compounds showing potency comparable to reference drugs like Ciprofloxacin and Clotrimazole. researchgate.netscielo.org.mx

The pyrrole-2-carboxamide moiety is another key structural component in the development of new antibacterial agents. nih.gov Derivatives incorporating this feature have been synthesized and evaluated, with some analogues demonstrating effectiveness against both Gram-positive and Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1.05 to 12.01 μg/mL. nih.gov

Antimicrobial Activity of Selected Pyrrole Analogues

| Compound Class | Target Organism(s) | Observed Activity |

|---|---|---|

| 1,2,3,4-tetrasubstituted pyrroles | Staphylococcus aureus, Bacillus cereus (Gram-positive) | Moderate to excellent inhibition, comparable to tetracycline. acgpubs.org |

| 1,2,3,4-tetrasubstituted pyrroles | Escherichia coli, Pseudomonas fluorescens (Gram-negative) | No inhibitory effect observed. acgpubs.org |

| Novel synthesized pyrrole derivatives | E. coli, S. aureus, Aspergillus niger, C. albicans | Potency comparable to Ciprofloxacin and Clotrimazole. researchgate.netscielo.org.mx |

| Pyrrole-2-carboxamide derivatives | Gram-positive and Gram-negative strains | MIC values ranging from 1.05 to 12.01 μg/mL. nih.gov |

Anticancer Activity and Cytotoxicity Mechanisms

The pyrrole scaffold is a core component of numerous compounds investigated for their anticancer potential. researchgate.netnih.gov Derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.

One study focused on new pyrrole derivatives as potent inhibitors of tubulin polymerization, a key process in cell division. nih.gov The introduction of a fluorine atom on the 1-phenyl ring resulted in potent tubulin polymerization inhibitors. nih.gov Specifically, compounds with this feature demonstrated excellent inhibitory activity against the growth of MCF-7 nonmetastatic breast cancer cells, with IC50 values as low as 15 nM. nih.gov These compounds were also found to effectively arrest the cell cycle in the G2/M phase in HeLa, PC-3, RD, and HepG2 cells. nih.gov

Other research has explored the cytotoxicity of various pyrrole derivatives against different tumor types. nih.gov A series of novel pyrroles and fused pyrroles were tested against HepG-2 (liver carcinoma), MCF-7 (breast cancer), and the resistant Panc-1 (pancreatic cancer) cell lines, with several compounds showing promising anti-cancer activity. nih.gov Similarly, studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives found them to be potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. semanticscholar.org Further investigations into 2-(4-fluorophenyl)-N-halophenylacetamide derivatives confirmed their cytotoxic activity, with the PC3 cell line being the most sensitive. brieflands.com

The mechanism of action often involves inducing apoptosis (programmed cell death) and arresting the cell cycle. researchgate.netmdpi.com For instance, some pyrrole-containing compounds have been shown to mediate dose- and time-dependent cytotoxic activity against colon (LoVo), breast (MCF-7), and ovary (SK-OV-3) adenocarcinoma cell lines. nih.gov

Cytotoxic Activity of Selected 2-Phenyl-1H-Pyrrole Analogues

| Compound/Derivative Class | Cancer Cell Line | Activity/Potency (IC50) | Mechanism of Action |

|---|---|---|---|

| Aryl-pyrrole derivatives | MCF-7 (Breast Cancer) | 15 nM nih.gov | Inhibition of tubulin polymerization, G2/M cell cycle arrest. nih.gov |

| Aryl-pyrrole derivatives | HeLa, PC-3, RD, HepG2 | Effective at 100 nM | G2/M cell cycle arrest. nih.gov |

| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (Prostate Cancer) | IC50 = 52 µM for most active compound. semanticscholar.org | Cytotoxicity. semanticscholar.org |

| 2-(4-Fluorophenyl)-N-halophenylacetamide derivatives | PC3 (Prostate Cancer) | IC50 = 102 µM for most active compound. brieflands.com | Cytotoxicity. brieflands.com |

| Substituted pyrrole derivatives | LoVo (Colon Cancer) | Dose- and time-dependent cytotoxicity. nih.gov | Inhibition of cell proliferation. nih.gov |

Anti-inflammatory and Analgesic Potential

The pyrrole structure is a key feature in several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac, highlighting the therapeutic potential of this heterocyclic moiety for treating inflammation and pain. pensoft.netmdpi.com Research has continued to explore new pyrrole derivatives for improved anti-inflammatory and analgesic properties. mdpi.com

Studies on novel pyrrole derivatives have demonstrated significant analgesic activity. In an acetic acid writhing test in mice, certain synthesized pyrrole compounds containing salicylic acid moieties exhibited dose-dependent pain relief, providing 1.5 to 2.5-fold better protection than the reference substance, acetylsalicylic acid. nih.gov Another study investigated new pyrrole derivatives of phencyclidine and found that adding a methyl group to the phenyl ring while substituting the piperidine with a pyrrole ring can be effective against both acute and chronic pain in mice, as evaluated by tail immersion and formalin tests. nih.gov

However, the anti-inflammatory and analgesic effects can be model-dependent. A study on six novel pyrrolic compounds found that they possessed analgesic action against chemical stimuli in the formalin test but did not show antinociceptive properties against thermal stimuli (paw withdrawal, tail-flick tests) or anti-inflammatory activity in a carrageenan-induced paw edema model. pensoft.net This suggests that their mechanism of action may be peripherally mediated rather than centrally. pensoft.net

Antitubercular Activity and Mycobacterium Targets

Tuberculosis remains a major global health threat, necessitating the discovery of novel antibiotics with activity against drug-resistant strains of Mycobacterium tuberculosis. researchgate.net Pyrrole and its derivatives have been a focus of this research, showing potential as anti-TB agents. longdom.org

Several series of pyrrole analogues have been designed and synthesized based on the structures of known antitubercular drugs. nih.gov One study reported that a 1-(4-fluorophenyl)-2-ethyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole derivative was particularly active, with a minimum inhibitory concentration (MIC) better than or comparable to reference compounds. nih.gov

Structure-activity relationship studies on pyrrole-2-carboxamides revealed that attaching phenyl groups with electron-withdrawing substituents, such as a fluorophenyl moiety, to the pyrrole ring greatly improved anti-TB activity. nih.gov Several compounds with a fluorophenyl group exhibited potent activity with MIC values less than 0.016 μg/mL and low cytotoxicity. nih.gov Further research on pyrrolo[1,2-a]quinoline derivatives identified dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate as a promising anti-TB agent against both the standard H37Rv strain (MIC of 8 µg/mL) and multidrug-resistant strains of M. tuberculosis (MIC of 16 µg/mL). mdpi.com

Neurological and Neuroprotective Effects

Pyrrole-based compounds are being investigated for their potential to treat neurodegenerative diseases, which often involve oxidative stress. mdpi.comnih.gov These derivatives have shown promising antioxidant and neuroprotective properties in various in vitro models.

In studies using SH-SY5Y neuroblastoma cells, certain pyrrole-based hydrazide-hydrazones demonstrated a neuroprotective effect against oxidative stress induced by 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. brieflands.comresearchgate.net These compounds were found to protect isolated rat brain synaptosomes from 6-OHDA-induced toxicity. mdpi.combrieflands.com The protective mechanism appears to involve the suppression of cyclooxygenase-2 (COX-2) expression, reduction of prostaglandin E2 (PGE2) levels, and inhibition of reactive oxygen species (ROS) production and lipid peroxidation. brieflands.com

In models of H2O2-induced oxidative stress in SH-SY5Y cells, pyrrole compounds exhibited significant neuroprotection. mdpi.com Furthermore, some derivatives have shown the ability to chelate Fe2+ ions, which can contribute to oxidative stress. mdpi.com These findings suggest that novel synthetic pyrrolic derivatives may be considered promising neuroprotective agents for conditions like Parkinson's disease. brieflands.com

Inhibition of Specific Biological Targets (e.g., H+,K+-ATPase, COX-2, 5-HT6 receptor, Tyrosinase, ClpP1P2)

The therapeutic effects of this compound analogues are often rooted in their ability to selectively inhibit specific biological enzymes or receptors.

H+,K+-ATPase: A notable analogue, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine (also known as TAK-438 or Vonoprazan), is a potent and selective potassium-competitive acid blocker (P-CAB) of the gastric H+,K+-ATPase. nih.gov It inhibits the enzyme with high affinity, showing an IC50 of 17 nM and a Ki of 10 nM at pH 7. nih.gov This action blocks the final step in gastric acid secretion, making it effective for acid-related disorders. The compound's efficacy is attributed to its slow dissociation from the enzyme. nih.gov

COX-2: The pyrrole scaffold is present in several anti-inflammatory drugs that target cyclooxygenase (COX) enzymes. mdpi.com Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com Medicinal chemistry efforts have led to the discovery of 2-phenyl-1H-pyrrole derivatives with COX-2 inhibitory activity comparable to Celecoxib, a well-known selective COX-2 inhibitor. nih.govnih.gov

ClpP1P2: The caseinolytic protease (ClpP1P2) is a crucial enzyme for protein homeostasis in Mycobacterium tuberculosis and represents a promising target for new anti-TB drugs. researchgate.net A dipeptidyl-boronate analogue containing a 2-fluorophenyl group was synthesized and evaluated for its inhibitory activity. nih.govresearchwithrutgers.com While this specific compound showed reduced antibacterial activity, the research demonstrated that modifications to the pyrrole scaffold could be used to achieve selectivity for the bacterial ClpP1P2 protease over the human proteasome, a critical step in developing less toxic anti-TB agents. nih.govresearchwithrutgers.com

Mechanism of Action Studies

The primary mechanism through which analogues of this compound exert their biological effects, particularly their anticancer properties, involves the disruption of microtubule dynamics.

Research has identified tubulin as a key molecular target for analogues of this compound. nih.gov Specifically, these compounds have been shown to bind to the colchicine site on β-tubulin. nih.gov This binding disrupts the normal polymerization of tubulin into microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis. nih.govunipa.it By interfering with microtubule formation, these compounds lead to cell cycle arrest and ultimately apoptosis in rapidly dividing cancer cells. unipa.it

In addition to tubulin, some analogues have demonstrated the ability to suppress the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis. nih.gov This suggests that these compounds may have multiple mechanisms contributing to their anticancer effects.

Docking studies have provided insights into the binding mode of these pyrrole derivatives at the colchicine site of β-tubulin. nih.gov The binding pocket extends deep into the β-tubulin subunit, and the interaction is stabilized by various residues. nih.gov For instance, polar contacts with residues such as Cys241 and Thr179 have been observed. nih.gov The trimethoxyphenyl (TMP) group, a common feature in many of these analogues, plays a crucial role in binding, with its position being virtually identical to that of the TMP group in the parent compound, combretastatin A-4 (CA-4). nih.gov The inhibition of colchicine binding to tubulin is generally consistent with the inhibition of tubulin polymerization, indicating a direct competition for the same binding site. nih.gov

A variety of in vitro assays have been employed to evaluate the biological activity of this compound analogues. Tubulin polymerization assays are fundamental in confirming the mechanism of action, with several compounds demonstrating potent inhibitory activity. nih.gov For example, certain 3-aroyl-1-arylpyrrole (ARAP) derivatives have shown IC50 values in the sub-micromolar range for tubulin assembly inhibition. nih.gov

Cell-based assays using various cancer cell lines, such as MCF-7 (breast cancer), have been used to assess the cytotoxic effects of these compounds. nih.gov Some derivatives have exhibited potent growth inhibition with IC50 values in the nanomolar range. nih.gov Furthermore, assays to measure the inhibition of the Hedgehog signaling pathway, such as luciferase reporter assays in SAG-treated NIH3T3 Shh-Light II cells, have confirmed the activity of specific analogues in this pathway. nih.gov

| Compound | Target | Assay | IC50 Value |

|---|---|---|---|

| ARAP derivative 22 | Tubulin | Tubulin Polymerization Inhibition | 1.4 µM |

| ARAP derivative 22 | MCF-7 cells | Cell Growth Inhibition | 15 nM |

| ARAP derivative 28 | Tubulin | Tubulin Polymerization Inhibition | 0.86 µM |

| ARAP derivative 27 | Hedgehog Signaling | Luciferase Reporter Assay | 682 nM |

The promising in vitro results have led to in vivo studies to evaluate the efficacy of these compounds in animal models. In murine models of cancer, certain fluorinated pyrrole derivatives have demonstrated the ability to decrease tumor mass at doses significantly lower than reference compounds like CA-4. unipa.it These studies are crucial for validating the therapeutic potential of these compounds and understanding their pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Systematic modifications of the this compound scaffold have been undertaken to establish structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the design of more potent and effective analogues.

The introduction of a fluorine atom into drug candidates is a common strategy in medicinal chemistry to enhance various properties. nih.gov In the context of this compound analogues, the fluorine atom on the phenyl ring has a notable influence on biological activity.

The strategic placement of fluorine can modulate the electronic properties and conformation of the molecule, potentially leading to improved binding affinity for the target protein. bohrium.com For instance, the introduction of a fluorine atom on the 1-phenyl ring of ARAP derivatives has yielded potent tubulin polymerization inhibitors. nih.gov

From a pharmacokinetic perspective, fluorine substitution can enhance metabolic stability by blocking sites susceptible to metabolism. acs.orgresearchgate.net The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes. nih.govacs.org This can lead to a longer half-life and improved bioavailability of the drug. Furthermore, fluorine can influence the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net The addition of fluorine to an aromatic ring generally increases lipophilicity, which can enhance membrane permeability. nih.gov

| Property | Effect of Fluorine Substitution |

|---|---|

| Biological Activity | Can enhance binding affinity and potency. bohrium.com |

| Metabolic Stability | Increases stability by blocking metabolic sites. acs.orgresearchgate.net |

| Lipophilicity | Generally increases when added to an aromatic ring, affecting ADME. nih.govnih.gov |

| pKa | Can modulate the pKa of nearby functional groups. nih.gov |

Impact of Substituent Modifications on Efficacy and Selectivity

The efficacy and selectivity of compounds derived from the this compound scaffold are profoundly influenced by the nature and position of various substituents on both the pyrrole and phenyl rings. Structure-activity relationship (SAR) studies have elucidated how targeted modifications can modulate the biological activity of these analogues, tailoring them for specific therapeutic targets.

Research into a series of 2-phenyl-1H-pyrrole-3-carboxamides, which are analogues of the core structure, has demonstrated the critical role of substitutions on the phenyl ring in determining their affinity for the serotonin 5-HT6 receptor. The introduction of a fluorine atom, for instance, has a variable impact depending on its position. When fluorine is placed at the C4 position of the phenyl ring, it either maintains or slightly increases the affinity for the 5-HT6 receptor compared to the unsubstituted analogue. Conversely, placing the fluorine atom at the C3 position is generally less favorable for receptor binding. This highlights the sensitivity of the ligand-receptor interaction to the electronic and steric properties of the substituent and its specific location on the phenyl ring.

In a broader context, studies on other pyrrole-based compounds have established general principles regarding the influence of phenyl ring substituents. For instance, in the development of dual inhibitors for acetylcholinesterase (AChE) and beta-secretase 1 (BACE1), it was observed that strong electron-withdrawing groups, such as a nitro or dichloro substitution, on the phenyl ring tended to enhance AChE inhibition. This suggests that modulating the electronic properties of the phenyl ring is a key strategy for optimizing the potency and selectivity of these compounds.

Furthermore, modifications to the pyrrole ring itself are crucial. For example, in a series of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives, the presence of the 3-carbonitrile group, the vicinal 4,5-diphenyl groups, and the N-benzyl side chain were all found to be important for their inhibitory potency against metallo-β-lactamases. researchgate.net This underscores the importance of the entire molecular architecture in dictating the biological activity of this compound analogues.

The following interactive table summarizes the observed impact of various substituent modifications on the efficacy of 2-phenyl-1H-pyrrole analogues based on findings from selected studies.

Table 1: Impact of Substituent Modifications on the Biological Activity of 2-Phenyl-1H-Pyrrole Analogues

| Scaffold/Series | Target | Substituent Position | Substituent Type | Observed Impact on Efficacy |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | Phenyl Ring (C4) | Fluorine | Maintained or slightly increased affinity |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | Phenyl Ring (C3) | Fluorine | Decreased affinity |

| Pyrrol-2-yl-phenyl derivatives | AChE/BACE1 | Phenyl Ring (para) | Electron-withdrawing groups | Favorable for AChE inhibition |

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole | Metallo-β-lactamases | Pyrrole Ring (N1) | Benzyl group | Important for inhibitory potency researchgate.net |

| 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole | Metallo-β-lactamases | Pyrrole Ring (C3) | Carbonitrile group | Important for inhibitory potency researchgate.net |

Ligand-Lipophilicity Efficiency (LLE) Considerations

In the optimization of drug candidates, achieving high potency is often accompanied by an increase in lipophilicity. While a certain degree of lipophilicity is necessary for membrane permeability and reaching the target site, excessive lipophilicity can lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. Ligand-Lipophilicity Efficiency (LLE), also referred to as Lipophilic Efficiency (LiPE), is a crucial metric used in medicinal chemistry to assess the quality of a compound by relating its potency to its lipophilicity.

LLE is calculated as the difference between the negative logarithm of the binding affinity (pIC50 or pEC50) and the logarithm of the partition coefficient (logP or logD). The formula is expressed as:

LLE = pIC50 - logP

A higher LLE value is generally desirable, as it indicates that a compound achieves high potency without excessive lipophilicity. This suggests a more efficient interaction with the target, driven by specific binding events rather than non-specific hydrophobic interactions. Empirical evidence suggests that successful drug candidates often possess a high LLE, with a value greater than 5 or 6 often cited as a benchmark for quality leads. Optimizing for LLE helps to guide the design of compounds with a better balance of properties, increasing the likelihood of favorable in vivo performance.

In the development of analogues of this compound, LLE has been a key consideration. For instance, in the discovery of TAK-438, a potassium-competitive acid blocker with a complex pyrrole-based structure, the research strategy explicitly focused on synthesizing compounds with high LLE values. This approach aimed to identify potent inhibitors of H+,K+-ATPase while maintaining favorable physicochemical properties. By prioritizing high LLE, the researchers were able to develop a clinical candidate with potent in vivo activity and a long duration of action.

The following interactive table provides a hypothetical example of how LLE would be calculated and used to compare a series of this compound analogues. The data illustrates how modifications that increase potency without a proportional increase in lipophilicity lead to more favorable LLE values.

Table 2: Hypothetical Ligand-Lipophilicity Efficiency (LLE) of this compound Analogues

| Compound | Modification | pIC50 | logP | LLE (pIC50 - logP) |

| Analogue A | Parent compound | 6.5 | 3.0 | 3.5 |

| Analogue B | Added methyl group | 6.8 | 3.5 | 3.3 |

| Analogue C | Added hydroxyl group | 7.2 | 2.8 | 4.4 |

| Analogue D | Optimized substituent | 8.0 | 2.5 | 5.5 |

Emerging Research Directions and Future Perspectives

Exploration of Novel Therapeutic Applications

The pyrrole (B145914) nucleus is a fundamental component of numerous natural products and synthetic drugs, exhibiting a wide array of biological activities. scitechnol.comresearchgate.net Pyrrole derivatives have been investigated for their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. alliedacademies.org The introduction of a fluorine atom, as seen in 2-(2-fluorophenyl)-1H-pyrrole, can enhance a molecule's metabolic stability and lipophilicity, which are often desirable characteristics in drug design. nbinno.com

Future research is anticipated to leverage these properties to explore new therapeutic avenues for this compound and its derivatives. The structural motif of this compound makes it a valuable candidate for the development of new chemical entities targeting a range of diseases. The pyrrole ring is a key structural component in many pharmaceuticals, and the unique substitution pattern of this compound offers opportunities for creating novel compounds with potentially improved efficacy and pharmacokinetic profiles. scitechnol.comnih.gov

Table 1: Potential Therapeutic Areas for Pyrrole Derivatives

| Therapeutic Area | Examples of Investigated Activities |

| Oncology | Inhibition of tyrosine kinases, anticancer activity against various cell lines mdpi.com |

| Infectious Diseases | Antibacterial, antifungal, antiviral, and anti-HIV properties researchgate.netnih.gov |

| Inflammation | Anti-inflammatory effects alliedacademies.org |

| Neurological Disorders | Anticonvulsant and antidepressant activities researchgate.net |

Development of Advanced Synthetic Methodologies for Industrial Scale-Up

The successful translation of a promising compound from the laboratory to the market is heavily dependent on the development of efficient, scalable, and cost-effective synthetic methods. While established methods for pyrrole synthesis like the Paal-Knorr, Hantzsch, and Barton-Zard reactions exist, there is a continuous drive to develop more advanced and sustainable methodologies. researchgate.net For fluorinated pyrrole derivatives, recent patents have disclosed synthetic routes for related compounds that are designed for industrial production, highlighting the commercial interest in this class of molecules. google.comnih.govgoogle.com

Future research in this area will likely focus on the development of one-pot syntheses, catalytic processes, and flow chemistry approaches to improve yield, reduce waste, and enhance safety. google.com The goal is to create robust and economical manufacturing processes that can meet the potential demand for this compound-based products. The development of such methodologies is crucial for making these compounds accessible for widespread use in both pharmaceutical and material science applications.

Table 2: Key Considerations for Industrial Scale-Up of Pyrrole Synthesis

| Factor | Description |

| Efficiency | Maximizing product yield and minimizing reaction time. |

| Cost-Effectiveness | Utilizing readily available starting materials and reducing the number of synthetic steps. google.com |

| Sustainability | Minimizing waste generation and using environmentally benign reagents and solvents. |

| Scalability | Ensuring the synthesis can be safely and reliably performed on a large scale. |

| Purity | Developing methods that produce the final compound with high purity to meet regulatory standards. patsnap.com |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyrrole Scaffolds

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These powerful computational tools can significantly accelerate the identification and optimization of new drug candidates by analyzing vast datasets to predict biological activity, toxicity, and pharmacokinetic properties. nih.govspringernature.com For pyrrole scaffolds like this compound, AI and ML can be employed in various stages of the drug discovery pipeline.

Table 3: Applications of AI and Machine Learning in Pyrrole Drug Discovery

| Application | Description |

| De Novo Drug Design | Generative models create novel pyrrole-based molecules with specific desired properties. digitellinc.com |

| Virtual Screening | Machine learning algorithms screen large virtual libraries to identify promising hit compounds. nih.gov |

| QSAR Modeling | Quantitative Structure-Activity Relationship models predict the biological activity of new pyrrole derivatives. nih.gov |

| ADMET Prediction | AI models predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of drug candidates. springernature.com |

| Scaffold Hopping | AI can identify alternative chemical scaffolds with similar biological activity to a known pyrrole-based drug. digitellinc.com |

Application in Advanced Materials and Optoelectronic Devices

Beyond its pharmaceutical potential, the this compound structure is also of interest in the field of materials science. Pyrrole-containing polymers are known for their conductive properties and have been explored for applications in organic electronics. rsc.org The unique electronic characteristics of the pyrrole ring, combined with the influence of the fluorophenyl substituent, make this compound a promising building block for the synthesis of novel organic materials.

Future research may focus on incorporating this moiety into conjugated polymers for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. mdpi.com The fluorine atom can influence the electronic energy levels and intermolecular packing of the resulting materials, which are critical parameters for device performance. The increasing demand for advanced materials with tailored optoelectronic properties suggests a bright future for the application of fluorinated pyrroles in this high-tech sector. nbinno.com

Table 4: Potential Applications of Pyrrole-Based Materials

| Application Area | Description |

| Organic Electronics | Development of conductive polymers and organic semiconductors. rsc.org |

| Optoelectronics | Use in organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com |

| Sensors | Creation of chemical sensors based on the response of pyrrole-containing materials to specific analytes. |

| Advanced Coatings | Development of corrosion-resistant and anti-static coatings. |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(2-fluorophenyl)-1H-pyrrole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via the Paal–Knorr condensation, where 1,4-diketones react with ammonium acetate under acidic conditions. Fluorination at the 2-position of the phenyl group is achieved using fluorinating agents like Selectfluor™ or via Suzuki–Miyaura coupling with pre-fluorinated aryl boronic acids . Yield optimization (e.g., 83% for 4k in ) requires precise control of temperature (reflux in acetic acid) and stoichiometric ratios. Contradictions in yield between studies often arise from differences in purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated pyrrole derivatives?

- Methodological Answer : and NMR are critical for confirming the substitution pattern. For this compound, the NMR signal typically appears at δ -110 to -120 ppm due to the electron-withdrawing effect of the fluorine atom. NMR coupling constants (e.g., ~8–10 Hz) distinguish ortho-fluorophenyl groups from meta/para isomers. Discrepancies in chemical shifts between literature reports (e.g., vs. 15) may stem from solvent effects or impurities .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound?

- Methodological Answer : The compound exhibits limited water solubility (predicted logP ~2.5) but dissolves in polar aprotic solvents (DMF, DMSO). Stability studies under varying pH and temperature conditions are essential; fluorinated pyrroles are prone to hydrolysis under strong acidic/basic conditions. Storage recommendations include inert atmospheres (N) and desiccants to prevent oxidation .

Advanced Research Questions

Q. How can electrochemical polymerization of this compound be optimized for conductive polymer applications?

- Methodological Answer : Electropolymerization in acetonitrile with tetrabutylammonium hexafluorophosphate (TBAPF) as the supporting electrolyte (0.1 M) generates thin films. Cyclic voltammetry (CV) shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), correlating with polymer growth. The fluorine substituent enhances electron-deficient character, improving conductivity but reducing solubility. Contradictions in reported conductivity values (e.g., 10–10 S/cm) may arise from differences in doping levels or film morphology .

Q. What crystallographic techniques validate the molecular geometry of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (C–F: ~1.34 Å) and dihedral angles between the pyrrole and fluorophenyl rings (~30–40°). Displacement parameters (e.g., U in ) must be analyzed to assess thermal motion artifacts. Crystallographic data repositories (e.g., CCDC 2074950) provide benchmark metrics for structural validation .

Q. How do computational methods (DFT, MD) predict the reactivity and pharmacological potential of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV), indicating moderate electrophilicity. Molecular docking studies against biological targets (e.g., kinases) require careful parameterization of fluorine’s van der Waals radius. Contradictions between in silico and experimental IC values often stem from solvation effects omitted in simulations .

Data Contradiction Analysis

Q. Why do reported melting points for fluorinated pyrroles vary significantly across studies?

- Methodological Answer : Variations in melting points (e.g., 113–114°C for 4k in vs. 130–131°C for 4j) are attributed to polymorphism or residual solvents. Differential Scanning Calorimetry (DSC) should be employed to identify polymorphic transitions. Impurity profiling via HPLC (≥95% purity threshold) is critical to resolve discrepancies .

Q. How can conflicting bioactivity data for fluorinated pyrroles be reconciled?

- Methodological Answer : Discrepancies in IC values (e.g., vs. 12) may arise from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in triplicate with positive controls) and metabolite stability studies (e.g., microsomal incubation) are recommended to ensure reproducibility .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound?